molecular formula C23H30N4O4 B6101064 N-[2-[1-(3-methyl-2-oxopentanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide

N-[2-[1-(3-methyl-2-oxopentanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide

Cat. No.: B6101064
M. Wt: 426.5 g/mol
InChI Key: LZVNZFUVEMCWSO-UHFFFAOYSA-N
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Description

N-[2-[1-(3-methyl-2-oxopentanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is a synthetic organic compound with a complex structure It contains a piperidine ring, a pyrazole ring, and a phenoxypropanamide moiety

Properties

IUPAC Name

N-[2-[1-(3-methyl-2-oxopentanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-3-17(2)22(29)23(30)26-14-10-18(11-15-26)27-20(9-13-24-27)25-21(28)12-16-31-19-7-5-4-6-8-19/h4-9,13,17-18H,3,10-12,14-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVNZFUVEMCWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(3-methyl-2-oxopentanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with a suitable hydrazine derivative.

    Incorporation of the Phenoxypropanamide Moiety: The final step involves the coupling of the phenoxypropanamide group to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(3-methyl-2-oxopentanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[1-(3-methyl-2-oxopentanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its complex structure and possible biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies:

Mechanism of Action

The mechanism of action of N-[2-[1-(3-methyl-2-oxopentanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[1-(3-methyl-2-oxopentanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide: shares structural similarities with other compounds containing piperidine, pyrazole, and phenoxypropanamide moieties.

    This compound: can be compared to compounds like this compound, which have similar functional groups but different overall structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

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